molecular formula C14H17F3N6O4 B12904007 2,2,2-trifluoro-N-[2-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]ethyl]acetamide

2,2,2-trifluoro-N-[2-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]ethyl]acetamide

Cat. No.: B12904007
M. Wt: 390.32 g/mol
InChI Key: WFYJRVPMRKAPQJ-DJLDLDEBSA-N
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Description

2,2,2-trifluoro-N-[2-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]ethyl]acetamide is a complex organic compound with significant applications in various scientific fields. It is characterized by the presence of trifluoromethyl groups and a purine base, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2,2,2-trifluoro-N-[2-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]ethyl]acetamide involves multiple steps. One common method includes the reaction of 2,2,2-trifluoroacetamide with a purine derivative under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

2,2,2-trifluoro-N-[2-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]ethyl]acetamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with nucleic acid synthesis.

Comparison with Similar Compounds

Similar compounds include other trifluoroacetamides and purine derivatives. Compared to these compounds, 2,2,2-trifluoro-N-[2-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]ethyl]acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Some similar compounds are:

  • 2,2,2-trifluoroacetamide
  • N-methyl-2,2,2-trifluoroacetamide
  • Purine derivatives with different substituents

This compound’s uniqueness lies in its combination of trifluoromethyl groups and a purine base, which contribute to its versatility and potential in various applications.

Properties

Molecular Formula

C14H17F3N6O4

Molecular Weight

390.32 g/mol

IUPAC Name

2,2,2-trifluoro-N-[2-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]ethyl]acetamide

InChI

InChI=1S/C14H17F3N6O4/c15-14(16,17)13(26)19-2-1-18-11-10-12(21-5-20-11)23(6-22-10)9-3-7(25)8(4-24)27-9/h5-9,24-25H,1-4H2,(H,19,26)(H,18,20,21)/t7-,8+,9+/m0/s1

InChI Key

WFYJRVPMRKAPQJ-DJLDLDEBSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NCCNC(=O)C(F)(F)F)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)NCCNC(=O)C(F)(F)F)CO)O

Origin of Product

United States

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